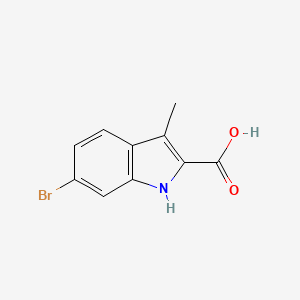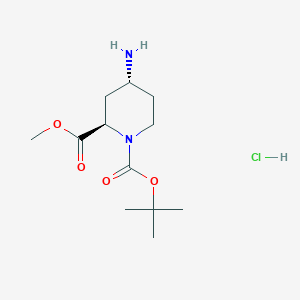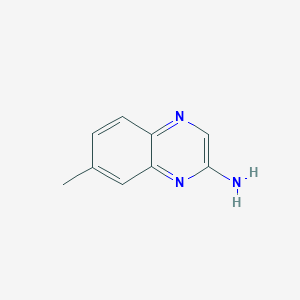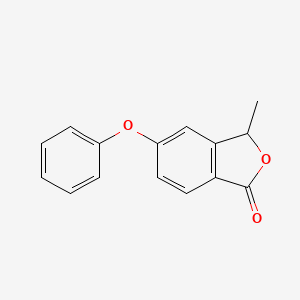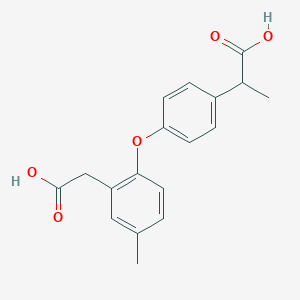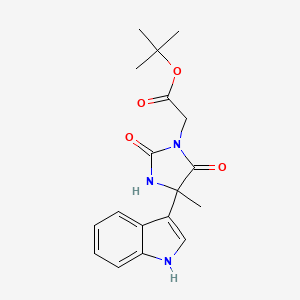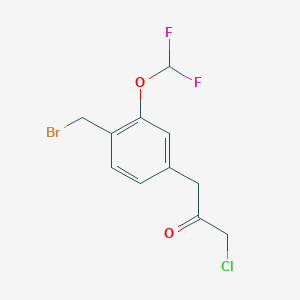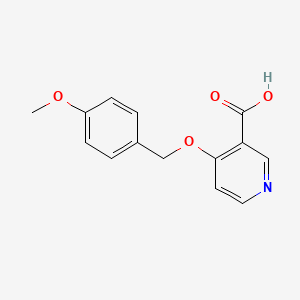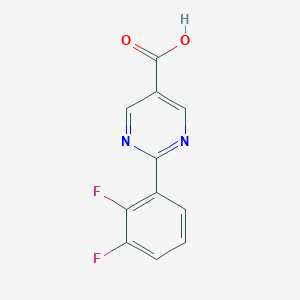
2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid typically involves the condensation of 2,3-difluorobenzaldehyde with a suitable pyrimidine derivative. One common method includes the use of a base-catalyzed reaction where 2,3-difluorobenzaldehyde reacts with a pyrimidine-5-carboxylic acid derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the phenyl ring can enhance binding affinity to certain enzymes or receptors, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dichlorophenyl)pyrimidine-5-carboxylic acid
- 2-(2,3-Dimethylphenyl)pyrimidine-5-carboxylic acid
- 2-(2,3-Difluorophenyl)pyrimidine-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid exhibits unique properties due to the presence of fluorine atoms. These atoms enhance the compound’s chemical stability and biological activity, making it more effective in various applications. Additionally, the specific positioning of the fluorine atoms in the phenyl ring can influence the compound’s reactivity and interaction with other molecules .
Properties
Molecular Formula |
C11H6F2N2O2 |
|---|---|
Molecular Weight |
236.17 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H6F2N2O2/c12-8-3-1-2-7(9(8)13)10-14-4-6(5-15-10)11(16)17/h1-5H,(H,16,17) |
InChI Key |
MDCJTNHXLWXTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
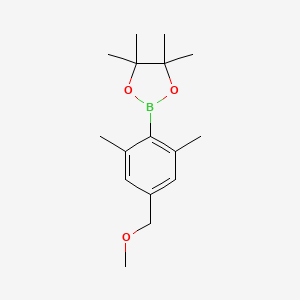
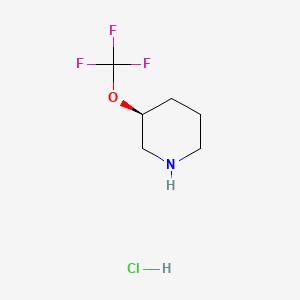
![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)
